REACTION_CXSMILES
|
[C:1]([O:5][C:6]([C:8]1[S:9][C:10](Br)=[CH:11][CH:12]=1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[CH2:14]([OH:17])[CH:15]=[CH2:16].C([O-])(O)=O.[Na+]>CN(C=O)C.[Cl-].C([N+](CCCC)(CCCC)CCCC)CCC.CCOC(C)=O.O.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[C:1]([O:5][C:6]([C:8]1[S:9][C:10]([CH2:16][CH2:15][CH:14]=[O:17])=[CH:11][CH:12]=1)=[O:7])([CH3:4])([CH3:3])[CH3:2] |f:2.3,5.6,9.10.11|
|
Name
|
|
Quantity
|
0.5 g
|
Type
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reactant
|
Smiles
|
C(C)(C)(C)OC(=O)C=1SC(=CC1)Br
|
Name
|
|
Quantity
|
0.51 mL
|
Type
|
reactant
|
Smiles
|
C(C=C)O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0.397 g
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
0.525 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
0.021 g
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Control Type
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UNSPECIFIED
|
Setpoint
|
65 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was placed in an oil bath
|
Type
|
TEMPERATURE
|
Details
|
was heated to 90° C. for 2 h
|
Duration
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2 h
|
Type
|
CUSTOM
|
Details
|
the solids were removed by filtration through Celite
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
WASH
|
Details
|
the organic solution was washed with water (4×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a dark yellow oil which
|
Type
|
CUSTOM
|
Details
|
was purified via medium pressure chromatography (7:1 hexanes:EtOAc)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)C=1SC(=CC1)CCC=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.19 g | |
YIELD: CALCULATEDPERCENTYIELD | 41.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |